molecular formula C13H21NO B13262223 N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline

N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline

Cat. No.: B13262223
M. Wt: 207.31 g/mol
InChI Key: QLNPHFPIBZUTGP-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-4-methoxy-2-methylaniline is a substituted aniline derivative featuring a methoxy group at the para position, a methyl group at the ortho position, and a branched 2,2-dimethylpropyl (neopentyl) substituent on the amine nitrogen. This structure confers unique steric and electronic properties, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline

InChI

InChI=1S/C13H21NO/c1-10-8-11(15-5)6-7-12(10)14-9-13(2,3)4/h6-8,14H,9H2,1-5H3

InChI Key

QLNPHFPIBZUTGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline typically involves the reaction of 4-methoxy-2-methylaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Aniline N-Substituent Key Properties/Applications
This compound Not provided C₁₃H₂₁NO 207.31 4-methoxy, 2-methyl 2,2-dimethylpropyl Likely high steric hindrance; potential intermediate in drug synthesis.
4-Methoxy-2-methyl-N-(o-tolyl)aniline - C₁₅H₁₇NO 227.30 4-methoxy, 2-methyl o-tolyl (2-methylphenyl) Synthesized via Pd-catalyzed coupling; data consistent with literature .
N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline 1040690-59-2 C₂₁H₂₇NO₃ 341.44 4-(tetrahydrofuran-2-ylmethoxy) 2-(4-methylphenoxy)propyl Complex substituents enhance solubility; used in specialty chemical research .
4-Methoxy-2-methylaniline (parent compound) - C₈H₁₁NO 137.18 4-methoxy, 2-methyl -NH₂ Commercial availability; foundational intermediate for derivatives .
Key Observations:
  • Steric Effects: The neopentyl group in the target compound introduces significant steric hindrance compared to smaller N-substituents like o-tolyl or phenoxypropyl groups. This may reduce reactivity in nucleophilic substitution or coupling reactions.
  • Electronic Effects : The methoxy group at the para position donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. Methyl groups at ortho positions further modulate electronic effects.
  • Molecular Weight and Solubility : Bulky N-substituents (e.g., tetrahydrofuran-containing groups in ) increase molecular weight and may improve lipid solubility, whereas the neopentyl group could enhance thermal stability .

Biological Activity

N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a bulky 2,2-dimethylpropyl substituent, may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{19}NO, with a molecular weight of approximately 207.31 g/mol. The compound features:

  • Methoxy group : Contributes to its electron-donating properties.
  • Methyl group : Influences steric hindrance and solubility.
  • Bulky 2,2-dimethylpropyl substituent : Enhances binding affinity to specific biological targets.

Structural Comparison

Compound NameStructureUnique Features
This compoundStructureBulky substituent enhances binding affinity
4-Methoxy-2-methylanilineStructureSimpler structure without bulky group
N,N-Dimethyl-p-toluidineStructureContains dimethylamino group; used as a solvent

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

This compound has also been studied for its anticancer properties. Preliminary findings suggest that it induces apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range.

Case Studies

  • Breast Cancer Model : In an experimental study involving human MX-1 breast cancer xenografts, the compound demonstrated potent tumor growth inhibition, suggesting its potential as an anticancer agent.
  • Cell Line Studies : Various cell lines were treated with the compound, revealing dose-dependent effects on cell viability and apoptosis induction.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling cascades associated with growth and survival.

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